molecular formula C14H22N2 B2565486 (1-Benzyl-3-methylpiperidin-4-yl)methanamine CAS No. 2138430-68-7

(1-Benzyl-3-methylpiperidin-4-yl)methanamine

Cat. No.: B2565486
CAS No.: 2138430-68-7
M. Wt: 218.344
InChI Key: WMERLLDQCPOUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-3-methylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methylpiperidin-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol and catalysts such as Raney nickel. For example, one method involves adding the starting material to methanol, followed by the addition of Raney nickel.

    Isolation and Purification: After the reaction is complete, the catalyst is filtered out, and the solvent is removed by evaporation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Benzyl-3-methylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-3-methylpiperidin-4-yl)methanamine is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(1-Benzyl-3-methylpiperidin-4-yl)methanamine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a benzyl group and a methyl group on the piperidine ring, which may influence its pharmacological properties. Research has highlighted its applications in various therapeutic areas, including neuropharmacology and cancer therapy.

The synthesis of this compound typically involves the reaction of benzyl chloride with 3-methylpiperidine under controlled conditions. The reaction often employs solvents like methanol and catalysts such as Raney nickel to enhance yields and purity. The typical steps include:

  • Starting Materials : Benzyl chloride and 3-methylpiperidine.
  • Reaction Conditions : Conducted in methanol with Raney nickel as a catalyst.
  • Isolation and Purification : Filtration of the catalyst and evaporation of the solvent to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in various biochemical pathways. The compound may modulate receptor activity, influencing neurotransmission and cellular signaling processes.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

  • Neuropharmacology : Investigations have shown that derivatives of piperidine, including this compound, exhibit potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease treatment . Compounds with similar structures have demonstrated dual inhibition properties, enhancing cognitive function in preclinical models.
  • Cancer Therapy : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a related compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor models . The structural features of these compounds may enhance their binding affinity to target proteins involved in tumor growth.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Alzheimer's Disease Model : In vitro studies demonstrated that the compound inhibited AChE with an IC50 value comparable to established inhibitors, suggesting its potential as a cognitive enhancer .
  • Cytotoxicity Assays : In a study assessing various piperidine derivatives, this compound exhibited significant cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
1-Benzyl-3-methylpiperidin-4-oneContains a ketone group instead of an amineSimilar neuropharmacological effects
tert-Butyl 1-benzoyl-4-methylpiperidinContains a carbamate functional groupEnhanced activity against AChE

Properties

IUPAC Name

(1-benzyl-3-methylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMERLLDQCPOUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.